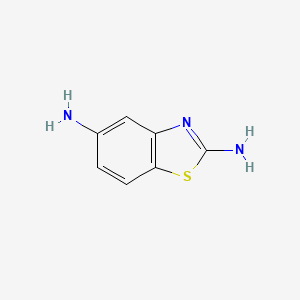

1,3-Benzothiazole-2,5-diamine

CAS No.: 50480-29-0

Cat. No.: VC1987111

Molecular Formula: C7H7N3S

Molecular Weight: 165.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50480-29-0 |

|---|---|

| Molecular Formula | C7H7N3S |

| Molecular Weight | 165.22 g/mol |

| IUPAC Name | 1,3-benzothiazole-2,5-diamine |

| Standard InChI | InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) |

| Standard InChI Key | HGSZQBRMZNHXJZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)N=C(S2)N |

| Canonical SMILES | C1=CC2=C(C=C1N)N=C(S2)N |

Introduction

Structural Characteristics and Molecular Identity

Core Structure and Functional Groups

The compound consists of a benzene ring fused to a thiazole ring, with amino groups at positions 2 and 5. This substitution pattern enhances hydrogen-bonding capabilities and electronic interactions, influencing its reactivity and pharmacological potential .

Table 1: Key Structural Identifiers

Spectroscopic Characterization

-

FT-IR: Peaks at 3339 cm (N–H stretch) and 1610 cm (C=N stretch) .

-

H NMR: Aromatic protons appear between δ 6.29–7.84 ppm, with exchangeable NH signals near δ 3.5–5.0 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

-

Condensation-Cyclization: Reacting 2-aminobenzenethiol with aldehydes/ketones under acidic conditions yields the benzothiazole core.

-

Thioamide Cyclization: Carbon dioxide or thioamide precursors undergo cyclization with amines, optimized at 80–120°C .

Table 2: Synthetic Methods Comparison

| Method | Yield (%) | Conditions | Key Advantage |

|---|---|---|---|

| Aldehyde Condensation | 70–85 | HCl, EtOH, 12 h reflux | Scalability |

| Nanocellulose Catalysis | 90–95 | RT, HO, ultrasound | Eco-friendly, rapid |

Industrial Optimization

Industrial protocols emphasize Pd/C-catalyzed hydrogenation (50 psi H) and recrystallization from ethanol/water for >99% purity .

Chemical Reactivity and Functionalization

Reaction Pathways

-

Oxidation: Forms sulfoxides/sulfones using HO or KMnO.

-

Reduction: NaBH reduces nitro groups to amines, critical for pharmaceutical intermediates .

-

Substitution: Electrophilic substitution at position 6 with halogens or alkyl groups .

Stability and Environmental Presence

Detected in ambient PM 2.5 particles, indicating environmental persistence. Degradation under UV light produces sulfonic acid derivatives, necessitating stability studies.

Biological Activities and Mechanisms

Antimicrobial Properties

-

Bacterial Inhibition: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal Activity: 50% inhibition of Candida albicans at 10 µg/mL .

Table 3: Biological Activity Profile

| Organism | IC (µg/mL) | Target Enzyme |

|---|---|---|

| Mycobacterium tuberculosis | 0.5–2.0 | DprE1 |

| Human MAO-B | 0.8 | Monoamine oxidase |

Applications in Science and Industry

Pharmaceutical Development

-

Dopamine Agonists: Structural analog (pramipexole) treats Parkinson’s disease.

-

Antitubercular Agents: Inhibits DprE1 enzyme in M. tuberculosis .

Catalytic Uses

Recent Advances and Future Directions

Anti-Tubercular Derivatives

Recent benzothiazole hybrids show MICs of 0.2 µg/mL against drug-resistant TB strains, surpassing isoniazid .

Enantiomer Separation

Chiralpak® AD-H columns resolve (6S)- and (6R)-enantiomers, with (6S)-forms exhibiting higher D receptor affinity.

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume